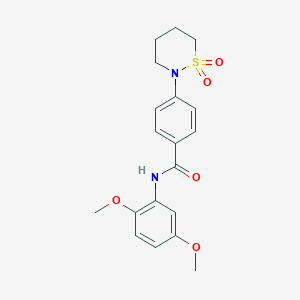

N-(2,5-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-16-9-10-18(26-2)17(13-16)20-19(22)14-5-7-15(8-6-14)21-11-3-4-12-27(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAKWVWGELFDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide an in-depth analysis of its biological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiazine ring and a benzamide moiety. Its chemical formula is CHNOS. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Structural Formula

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

- Cell Line Studies : In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that derivatives of thiazine compounds can inhibit cell proliferation effectively. The IC50 values for these compounds ranged from 5 to 10 µM in 2D cultures but were less effective in 3D cultures, indicating a potential for further optimization .

The proposed mechanism of action involves the compound's ability to bind to DNA and inhibit DNA-dependent enzymes. This interaction disrupts cellular replication processes, leading to apoptosis in cancer cells. The presence of the thiazine moiety is believed to enhance this binding affinity due to its electron-withdrawing properties .

Antimicrobial Activity

In addition to antitumor effects, preliminary investigations suggest that the compound may possess antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria has shown promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate potential applications in treating infections alongside cancer therapy .

Case Study 1: Antitumor Efficacy in Vivo

A study conducted on immunosuppressed rat models demonstrated that thiazine derivatives could reduce tumor size significantly when administered at doses of 0.5 mg/kg body weight. The tumors were evaluated using histological methods post-treatment to assess cellular changes indicative of apoptosis .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against various pathogenic strains. Results indicated that it showed a broad spectrum of activity with lower toxicity levels compared to conventional antibiotics .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,5-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide?

Methodological Answer:

The synthesis involves multi-step reactions, including coupling methods like Suzuki or Buchwald-Hartwig cross-coupling to form carbon-carbon bonds between the benzamide and thiazinan moieties. Key steps include:

- Thiazinan ring formation : Sulfur-containing precursors are cyclized under controlled conditions (e.g., reflux in polar aprotic solvents like DMF).

- Amide coupling : Carbodiimide-based reagents (e.g., EDC/HOBt) facilitate benzamide bond formation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) ensure purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

Optimization focuses on:

- Temperature control : Lower temperatures (0–5°C) during coupling steps reduce side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DCM or THF) enhance solubility of intermediates.

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand optimization improve cross-coupling efficiency.

- Real-time monitoring : Thin-layer chromatography (TLC) at 30-minute intervals ensures reaction progression .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (expected: ~437.5 g/mol).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1340 cm⁻¹ (S=O stretch) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds.

- Buffer optimization : Adjust pH (7.4 for physiological conditions) and ionic strength to mimic in vivo environments.

- Dose-response curves : Triplicate experiments with 8–12 concentration points improve IC₅₀ reliability.

- Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) .

Advanced: What strategies are used to explore Structure-Activity Relationships (SAR) for this compound?

Methodological Answer:

SAR studies involve:

- Core modifications : Replace the 2,5-dimethoxyphenyl group with halogens or bulky substituents to assess steric effects.

- Functional group swaps : Substitute the dioxothiazinan moiety with sulfonamides or oxadiazoles to test electronic impacts.

| Analog Structure | Key Modification | Observed Activity Change |

|---|---|---|

| 4-(methylsulfonyl)benzamide | Sulfonyl instead of dioxothiazinan | Reduced Factor XIa inhibition |

| N-(3,5-dichlorophenyl) analog | Increased lipophilicity | Enhanced antimicrobial activity |

Advanced: How can molecular docking and in vitro assays elucidate the mechanism of action?

Methodological Answer:

- Target identification : Docking software (AutoDock Vina) predicts binding to Factor XIa’s active site (PDB: 3P57). Key interactions:

- Hydrogen bonds between the dioxothiazinan S=O groups and Arg37.

- π-π stacking of the benzamide ring with Tyr60.

- Validation : In vitro enzyme inhibition assays (chromogenic substrates like S-2366) quantify activity. A 10 µM dose showing >50% inhibition suggests therapeutic potential .

Basic: What in vitro models are suitable for initial biological screening?

Methodological Answer:

- Anticancer : MTT assay on HeLa or MCF-7 cells (48-hour exposure, IC₅₀ calculation).

- Anti-inflammatory : LPS-induced TNF-α suppression in RAW264.7 macrophages (ELISA quantification).

- Antimicrobial : Broth microdilution against S. aureus (MIC determination) .

Advanced: How are pharmacokinetic properties (e.g., solubility, metabolic stability) assessed preclinically?

Methodological Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

- Metabolic stability : Liver microsome assays (human/rat) with LC-MS quantification of parent compound degradation over 60 minutes.

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .

Advanced: What computational tools aid in predicting toxicity and off-target effects?

Methodological Answer:

- ADMET Prediction : SwissADME or ProTox-II for hepatotoxicity and CYP450 inhibition profiles.

- Off-target screening : SEA (Similarity Ensemble Approach) identifies potential GPCR or kinase interactions.

- Mitochondrial toxicity : Seahorse XF Analyzer measures OCR/ECAR changes in treated cells .

Future Directions: What gaps exist in current research, and how can they be addressed?

Methodological Answer:

- In vivo efficacy : Establish xenograft models (e.g., murine colon cancer) to validate tumor growth inhibition.

- Resistance profiling : Long-term exposure studies (4–6 weeks) to identify mutations in target enzymes.

- Formulation optimization : Nanoencapsulation (PLGA nanoparticles) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.